molecular formula C13H16N4O B1684213 Veliparib CAS No. 912444-00-9

Veliparib

Numéro de catalogue B1684213
Numéro CAS: 912444-00-9
Poids moléculaire: 244.29 g/mol
Clé InChI: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

The synthesis of Veliparib involves the creation of new mitochondria-targeting PARP inhibitor prodrugs of (±)-veliparib . The goal of this synthesis is to advance potential neuroprotective properties without impairing the repair of damaged DNA in the nucleus .


Molecular Structure Analysis

Veliparib belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is a benzimidazole substituted with a carbamoyl group at C-4 and a (2R)-2-methylpyrrolidin-2-yl moiety at C-2 . It is a potent, orally bioavailable PARP inhibitor .


Physical And Chemical Properties Analysis

Veliparib has a molecular formula of C13H16N4O and a molecular weight of 244.2923 g/mol . It is a small molecule and is currently being investigated for its therapeutic properties .

Applications De Recherche Scientifique

1. Veliparib in Combination with Metronomic Cyclophosphamide

  • Application Summary: This study focused on the use of Veliparib, a PARP inhibitor, in combination with metronomic cyclophosphamide, an alkylating agent, for the treatment of refractory solid tumors and lymphomas .
  • Methods of Application: The study was a phase I trial where cyclophosphamide was administered once daily in 21-day cycles in combination with veliparib administered once daily for 7, 14, or 21 days .
  • Results: The treatment was well tolerated, and the maximum tolerated dose (MTD) was established as veliparib 60 mg with cyclophosphamide 50 mg given once daily . Seven patients had partial responses; an additional six patients had disease stabilization for at least six cycles .

2. Veliparib for the Treatment of Lung Cancer

  • Application Summary: Veliparib has been identified as a potential therapeutic agent for lung cancer . This systematic review aimed to investigate the efficacy and safety of Veliparib for treating lung cancer .
  • Methods of Application: The review included randomized controlled trials (RCTs) evaluating the efficacy or safety of Veliparib in the treatment of lung cancer patients .
  • Results: The review found that patients treated with a combination of Veliparib and chemotherapy had a significantly higher risk of adverse events . There was no statistically significant difference in overall survival (OS) between those treated with Veliparib plus chemotherapy and those receiving the standard therapies .

3. Veliparib in Combination with Chemotherapy for Lung Cancer

  • Application Summary: This systematic review of clinical trials investigated the efficacy and safety of Veliparib in combination with chemotherapy for treating lung cancer .
  • Methods of Application: The review included randomized controlled trials (RCTs) evaluating the efficacy or safety of Veliparib in the treatment of lung cancer patients .
  • Results: The review found that patients treated with a combination of Veliparib and chemotherapy had a significantly higher risk of adverse events . There was no statistically significant difference in overall survival (OS) between those treated with Veliparib plus chemotherapy and those receiving the standard therapies .

4. Veliparib for Ovarian Cancer

  • Application Summary: Veliparib, a PARP inhibitor, has begun to transform the treatment of ovarian cancer . Clinical trial findings over the past three years have resulted in PARP inhibitors being used to treat people who have been newly diagnosed, rather than being used only after other therapies have failed .
  • Methods of Application: The VELIA trial tested Veliparib in combination with chemotherapy .
  • Results: Veliparib has slightly different side effects from other PARP inhibitors, including less suppression of blood .

5. Veliparib with Standard Radiation and Temozolomide for Glioblastoma Multiforme

  • Application Summary: A multi-site Phase I trial was conducted to determine the safety, maximum tolerated dose, and pharmacokinetics (PK) of Veliparib, a Poly (ADP-ribose) polymerase [PARP] enzyme inhibitor, when administered with temozolomide (TMZ) alone and then with temozolomide and radiation (RT) in patients with newly diagnosed glioblastoma .
  • Methods of Application: Given the potential for myelosuppression when a PARP inhibitor is combined with chemotherapy, the first 6 patients accrued were given Veliparib 10 mg bid and TMZ 75 mg/m2/d daily for six weeks . If this was well tolerated, the same doses of Veliparib and TMZ would be tested along with standard radiation with plans to dose escalate the Veliparib in subsequent patient cohorts .
  • Results: Twenty-four patients were enrolled. In the first 6 patients who received 6 weeks of TMZ with Veliparib only one dose limiting toxicity (DLT) occurred . The next 12 patients received 6 weeks of RT + TMZ + veliparib and 4/12 (33%) had dose limiting hematologic toxicities . As a result, Veliparib was reduced by 50% to 10 mg BID every other week, but again 3/3 patients had dose limiting hematologic toxicities . The trial was then terminated .

6. Veliparib for Breast Cancer

  • Application Summary: Veliparib, a PARP inhibitor, has been identified as a potential therapeutic agent for breast cancer . Clinical trial findings over the past three years have resulted in PARP inhibitors being used to treat people who have been newly diagnosed, rather than being used only after other therapies have failed .
  • Methods of Application: The VELIA trial tested Veliparib in combination with chemotherapy .
  • Results: Veliparib has slightly different side effects from other PARP inhibitors, including less suppression of blood .

Safety And Hazards

Veliparib can lead to a higher incidence of anemia and thrombocytopenia when combined with chemotherapy, as well as nausea and fatigue overall . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Orientations Futures

Veliparib is currently being evaluated for its efficacy in treating advanced/metastatic breast cancer . The results from these studies will help determine the future directions for the use of Veliparib in cancer treatment .

Propriétés

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238456
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib

CAS RN

912444-00-9
Record name Veliparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veliparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliparib
Reactant of Route 2
Reactant of Route 2
Veliparib
Reactant of Route 3
Reactant of Route 3
Veliparib
Reactant of Route 4
Veliparib
Reactant of Route 5
Reactant of Route 5
Veliparib
Reactant of Route 6
Veliparib

Citations

For This Compound
10,700
Citations
RL Coleman, GF Fleming, MF Brady… - … England Journal of …, 2019 - Mass Medical Soc
… the efficacy of veliparib added to … veliparib followed by placebo maintenance (veliparib combination only), or chemotherapy plus veliparib followed by veliparib maintenance (veliparib …
Number of citations: 701 www.nejm.org
S Boussios, P Karihtala, M Moschetta, C Abson… - Investigational new …, 2020 - Springer
… Veliparib does not yet have an approved label; nevertheless, … mechanism of action of veliparib and provides an overview … with veliparib versus the combination followed by veliparib …
Number of citations: 80 link.springer.com
LM Wagner - OncoTargets and therapy, 2015 - Taylor & Francis
… Veliparib is one of several recently developed oral inhibitors of PARP currently in clinical … , mechanisms of action, toxicity, and activity of veliparib seen in clinical trials to date. Also …
Number of citations: 81 www.tandfonline.com
HS Rugo, OI Olopade, A DeMichele… - … England Journal of …, 2016 - Mass Medical Soc
Background The genetic and clinical heterogeneity of breast cancer makes the identification of effective therapies challenging. We designed I-SPY 2, a phase 2, multicenter, adaptively …
Number of citations: 555 www.nejm.org
V Diéras, HS Han, B Kaufman, H Wildiers… - The lancet …, 2020 - thelancet.com
… In this trial, we compared veliparib versus placebo in combination with carboplatin and paclitaxel, and continued as monotherapy if carboplatin and paclitaxel were discontinued before …
Number of citations: 230 www.thelancet.com
SJ Isakoff, B Overmoyer, NM Tung… - Journal of Clinical …, 2010 - ascopubs.org
… Veliparib and temozolomide (TMZ) are synergistic … veliparib with TMZ would be active in metastatic breast cancer (MBC). Methods: We conducted a single arm phase II trial of veliparib …
Number of citations: 217 ascopubs.org
MA Lowery, DP Kelsen, M Capanu, SC Smith… - European Journal of …, 2018 - Elsevier
… Veliparib was dosed at a volume of 300 mg twice-daily (N = 3), then 400 mg twice-daily (N = 15) days 1–28. The primary end-point was to determine the response rate of veliparib; …
Number of citations: 146 www.sciencedirect.com
RR George, R Thomas, A Davice… - Journal of Oncology …, 2022 - journals.sagepub.com
… The aim of this comprehensive review is to summarise the profile of veliparib and to provide … use of veliparib in solid malignancies were identified. The results showed that veliparib is …
Number of citations: 3 journals.sagepub.com
S Loibl, J O'Shaughnessy, M Untch, WM Sikov… - The Lancet …, 2018 - thelancet.com
… Although the addition of veliparib and carboplatin to paclitaxel … veliparib to carboplatin and paclitaxel did not. Increased toxicities with the addition of carboplatin (with or without veliparib…
Number of citations: 627 www.thelancet.com
S Kummar, J Ji, R Morgan, HJ Lenz, SL Puhalla… - Clinical Cancer …, 2012 - AACR
… We conducted a phase I trial of the PARP inhibitor veliparib … with veliparib administered once daily for 7, 14, or 21 days. … MTD was established as veliparib 60 mg with cyclophosphamide …
Number of citations: 221 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.